6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(15)16/h4-5,9-10H,2-3,6-8H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQXGWOPKIGCQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1CC=CCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408539 |

Source

|

| Record name | 6-(Butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544451-69-6 |

Source

|

| Record name | 6-(Butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a robust synthetic route to 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid. This molecule, belonging to the class of N-substituted cyclohexene carboxamides, represents a versatile scaffold with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthetic pathway, mechanistic insights, and practical, field-tested protocols. The synthesis is presented as a two-step process commencing with the Diels-Alder cycloaddition of 1,3-butadiene and maleic anhydride to yield cis-1,2,3,6-tetrahydrophthalic anhydride, followed by a regioselective amidation with n-butylamine. This guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Introduction: The Significance of the Cyclohexene Carboxamide Scaffold

The cyclohexene ring system is a prevalent motif in a vast array of biologically active molecules and functional materials. Its conformational flexibility and the potential for stereochemical diversity make it a valuable building block in organic synthesis. When functionalized with both a carboxylic acid and a carboxamide group, as in the case of this compound, the resulting molecule possesses two key functionalities that can be orthogonally addressed for further chemical modifications.

N-substituted cyclohexene carboxamides are of particular interest in the pharmaceutical industry. The amide bond is a cornerstone of peptide and protein structure, and its incorporation into small molecules can enhance binding affinity to biological targets and improve pharmacokinetic properties. The carboxylic acid moiety provides a handle for salt formation, improving solubility and bioavailability, or for further conjugation to other molecules. These compounds have been investigated for a range of biological activities, including their potential as enzyme inhibitors and as building blocks for more complex therapeutic agents.[1] In materials science, such bifunctional molecules can serve as monomers for the synthesis of novel polyamides and polyesters, or as cross-linking agents in polymer formulations.[2]

This guide will delineate a reliable and scalable synthesis of this compound, providing the scientific community with the necessary tools to access this valuable compound for further research and development.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound is most logically approached through a two-step sequence. The overall transformation is depicted below:

Figure 1: Retrosynthetic analysis of the target molecule.

Our forward synthetic strategy is therefore as follows:

-

Step 1: Diels-Alder Cycloaddition. The construction of the core cyclohexene ring is efficiently achieved via a [4+2] cycloaddition reaction between 1,3-butadiene (the diene) and maleic anhydride (the dienophile). This reaction is known for its high stereospecificity, yielding the cis-isomer, cis-1,2,3,6-tetrahydrophthalic anhydride, in high yield.[3]

-

Step 2: Nucleophilic Acyl Substitution (Amidation). The synthesized cyclic anhydride is then subjected to a nucleophilic attack by n-butylamine. This reaction proceeds via a ring-opening mechanism to selectively form the desired mono-amide, mono-carboxylic acid product. The symmetry of the anhydride intermediate ensures the formation of a single constitutional isomer.

This strategy was chosen for its efficiency, high yields, and the use of readily available and relatively inexpensive starting materials.

Experimental Protocols

Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

This protocol is adapted from the robust and well-established procedure found in Organic Syntheses, a highly trusted source for reliable chemical preparations.

Reaction Scheme:

Figure 2: Diels-Alder reaction for the synthesis of the anhydride intermediate.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Maleic Anhydride | 98.06 | 196 g | 2.0 |

| 1,3-Butadiene | 54.09 | ~110 g (excess) | ~2.0 |

| Dry Benzene | 78.11 | 500 mL | - |

| Petroleum Ether | - | ~500 mL | - |

Equipment:

-

2-L three-necked round-bottomed flask

-

Efficient mechanical stirrer

-

Gas inlet tube

-

Thermometer

-

Reflux condenser

-

Heating mantle

-

Large Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, assemble the 2-L three-necked flask with the mechanical stirrer, gas inlet tube, thermometer, and reflux condenser.

-

Charging the Flask: To the flask, add 500 mL of dry benzene and 196 g (2.0 mol) of maleic anhydride.

-

Initiation of Reaction: Begin vigorous stirring and gently heat the mixture with a heating mantle. Introduce a rapid stream of 1,3-butadiene gas through the gas inlet tube.

-

Temperature Control: Once the solution temperature reaches 50°C, remove the heating mantle. The exothermic nature of the Diels-Alder reaction will cause the temperature to rise to 70-75°C. Maintain the rapid flow of butadiene.

-

Reaction Monitoring: The reaction progress can be monitored by observing the absorption of butadiene. After approximately 30-40 minutes, the rate of absorption will decrease. Reduce the flow of butadiene and continue the reaction for a total of 2-2.5 hours.

-

Crystallization: Pour the warm reaction mixture into a 1-L beaker and cover it. Allow the mixture to cool to room temperature, and then place it in an ice bath (0-5°C) overnight to facilitate complete crystallization of the product.

-

Isolation and Purification: Collect the white crystalline product by vacuum filtration using a large Büchner funnel. Wash the crystals with 250 mL of cold petroleum ether. A second crop of crystals can be obtained by adding another 250 mL of petroleum ether to the filtrate and cooling.

-

Drying: Combine the crops of crystals and dry them in an oven at 70-80°C to a constant weight.

Expected Yield and Characterization:

-

Yield: 281.5–294.5 g (93–97%)

-

Melting Point: 99–102°C (Recrystallization from ligroin or ether can raise the melting point to 103–104°C)

-

Appearance: White crystalline solid

Step 2: Synthesis of this compound

This protocol is based on the well-established principles of the reaction between cyclic anhydrides and primary amines.

Reaction Scheme:

Figure 3: Amidation of the anhydride to form the final product.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| cis-1,2,3,6-Tetrahydrophthalic Anhydride | 152.15 | 15.2 g | 0.1 |

| n-Butylamine | 73.14 | 7.3 g (10 mL) | 0.1 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |

| Saturated Sodium Chloride (Brine) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |

Equipment:

-

250-mL round-bottomed flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In the 250-mL round-bottomed flask, dissolve 15.2 g (0.1 mol) of cis-1,2,3,6-tetrahydrophthalic anhydride in 100 mL of dichloromethane.

-

Amine Addition: While stirring at room temperature, slowly add 7.3 g (10 mL, 0.1 mol) of n-butylamine to the solution. The reaction is typically exothermic, so a slow addition rate is recommended.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting anhydride is consumed.

-

Workup: Transfer the reaction mixture to a separatory funnel.

-

Acidic Wash: Wash the organic layer with 50 mL of 1 M HCl to remove any unreacted n-butylamine.

-

Brine Wash: Wash the organic layer with 50 mL of saturated brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product as a white solid.

Expected Characterization Data:

| Property | Expected Value/Characteristics |

| Appearance | White to off-white solid |

| Melting Point | Not reported, but expected to be a crystalline solid with a defined melting point. |

| ¹H NMR | Signals corresponding to the butyl group (triplet ~0.9 ppm, multiplet ~1.3 ppm, multiplet ~1.5 ppm, triplet ~3.2 ppm), the cyclohexene vinyl protons (~5.7 ppm), the protons adjacent to the carbonyls (~3.0-3.4 ppm), and the allylic protons (~2.2-2.6 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | Peaks for the two carbonyl carbons (amide and carboxylic acid) in the range of 170-180 ppm, the vinyl carbons around 125-130 ppm, and the aliphatic carbons of the cyclohexene ring and the butyl chain. |

| IR Spectroscopy | A very broad O-H stretch for the carboxylic acid from ~3300-2500 cm⁻¹, a C=O stretch for the carboxylic acid around 1710 cm⁻¹, a C=O stretch for the amide (Amide I band) around 1640 cm⁻¹, and an N-H bend for the amide (Amide II band) around 1550 cm⁻¹.[4][5][6][7][8][9][10] |

| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z = 225. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[11] Amide fragmentation may also be observed. |

Causality and Experimental Rationale

-

Choice of Diels-Alder Reaction: The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings due to its high efficiency, stereospecificity, and often mild reaction conditions.[3] The use of maleic anhydride as the dienophile is advantageous as its electron-withdrawing anhydride group activates it for the cycloaddition.

-

Solvent Choice in Step 1: Benzene is a suitable solvent for the Diels-Alder reaction as it is relatively non-polar and allows for the reaction to be conducted at a moderately elevated temperature to ensure a reasonable reaction rate.

-

Exothermic Reaction Control: The exothermic nature of the Diels-Alder reaction necessitates careful temperature monitoring and the removal of the external heat source once the reaction is initiated to prevent runaway reactions.

-

Amidation Conditions: The reaction of the anhydride with n-butylamine is typically rapid and can be performed at room temperature. Dichloromethane is a good solvent choice as it is relatively inert and easily removed during the workup.

-

Acidic Workup in Step 2: The wash with dilute HCl is crucial for removing any excess n-butylamine from the reaction mixture. The amine will be protonated to form a water-soluble ammonium salt, which is then partitioned into the aqueous layer. This simplifies the purification of the final product.

Workflow and Logical Relationships

The overall synthetic workflow can be visualized as a linear progression from starting materials to the final product, with a key purification step after each synthetic transformation.

Figure 4: Detailed experimental workflow for the synthesis.

Conclusion

This technical guide has presented a detailed and reliable two-step synthesis for this compound. The described methodology, which leverages a high-yielding Diels-Alder reaction followed by a straightforward amidation, provides a practical route to this valuable bifunctional molecule. The protocols have been presented with an emphasis on the underlying chemical principles to allow for adaptation and troubleshooting. The availability of this synthetic route should facilitate further exploration of N-substituted cyclohexene carboxamides in both pharmaceutical and materials science applications.

References

- (S)-3-Cyclohexene-1-carboxylic Acid has been used as a reactant for the preparation of a potent and orally active direct inhibitor of factor Xa.

- Di-magnesium and zinc catalysts for the copolymerization of phthalic anhydride and cyclohexene oxide. Polymer Chemistry (RSC Publishing).

- N-Butyl-4,4-dimethylcyclohexan-1-amine serves as a valuable synthetic intermediate and molecular building block in organic chemistry and pharmaceutical research. (Source: Benchchem)

- cis-1,2,3,6-Tetrahydrophthalimide. PubChem.

- Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization.

- A Deep Dive into the Properties and Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride (CAS 935-79-5). (Source: NINGBO INNO PHARMCHEM CO.,LTD.)

- cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. Organic Syntheses Procedure.

- 6-Methyl-3-cyclohexene-1-carboxylic Acid. TCI Chemicals.

- IR: carboxylic acids. University of Calgary.

- cis-1,2,3,6-Tetrahydrophthalic anhydride. Sigma-Aldrich.

- Condensation polymerisation - diamine and dicarboxylic acid polymers. YouTube.

- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.

- cis-1,2,3,6-Tetrahydrophthalic anhydride. ChemicalBook.

- Synthesis and transformations of alkyl N-(1-cyclohex-3-enyl)carbamates prepared from cyclohex-3-ene carboxylic acid via Curtius rearrangement.

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax.

- Cyclohexanecarboxylic acid. Wikipedia.

- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- 1,2,3,6-Tetrahydrophthalimide. PubChem.

- I need both tables answered and question 7.this is the IR spectrum for Cyclohex-3-ene carboxylic acid, i need the peaks identified and positions and functional groups. Chegg.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene. Doc Brown's Chemistry.

- Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. UvA-DARE.

- 3-Cyclohexene-1-carboxylic acid. NIST WebBook.

- 6-Methyl-3-cyclohexene-1-carboxylic acid. Chemsrc.

- 6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid. PubChem.

- 4-Cyclohexene-1,2-dicarboxylic acid, polymer with 2,5-furandione, 1,3-isobenzofurandione and 2-methyl-1,3-butadiene. PubChem.

- 3-Cyclohexene-1-carboxylic acid. Sigma-Aldrich.

Sources

- 1. cis-1,2,3,6-Tetrahydrophthalic anhydride | 935-79-5 [chemicalbook.com]

- 2. Di-magnesium and zinc catalysts for the copolymerization of phthalic anhydride and cyclohexene oxide - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. m.youtube.com [m.youtube.com]

6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound. This molecule, featuring a functionalized cyclohexene core, is of interest to researchers in medicinal chemistry and materials science due to its combination of a rigid cyclic backbone with flexible amide and carboxylic acid functionalities. The cyclohexene scaffold is a common feature in various bioactive compounds, and its derivatives are explored as potential therapeutic agents.[1][2] This document outlines a robust synthetic pathway, details state-of-the-art analytical methodologies for structural confirmation and purity assessment, and discusses the compound's key physicochemical properties. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for their work.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional organic molecule. Its structure consists of a cyclohexene ring, which provides conformational rigidity, substituted with a carboxylic acid group at the C1 position and an N-butylamide (butylcarbamoyl) group at the C6 position. The presence of both a hydrogen bond donor (amide N-H, acid O-H) and multiple hydrogen bond acceptors (amide C=O, acid C=O and O-H) dictates its intermolecular interactions and solubility profile.

The stereochemistry at positions 1 and 6 is critical. The synthesis described in this guide results in a racemic mixture of cis and trans diastereomers. The separation and characterization of individual stereoisomers would require chiral chromatography or asymmetric synthesis strategies.[3]

Table 1: Physicochemical and Calculated Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₉NO₃ | (Calculated) |

| Molecular Weight | 225.28 g/mol | (Calculated) |

| Appearance | White to off-white solid | Predicted |

| CAS Number | Not available | - |

| Predicted pKa (Acid) | ~4.8 | ChemAxon[4] |

| Predicted LogP | ~1.9 | ALOGPS[4] |

| Polar Surface Area | 66.4 Ų | ChemAxon[4] |

| Hydrogen Bond Donors | 2 | (Calculated) |

| Hydrogen Bond Acceptors | 3 | (Calculated) |

Recommended Synthesis and Purification

The most logical and efficient synthesis of the target compound is a two-step process starting with a well-established pericyclic reaction followed by a standard amide coupling.[5][6]

Retrosynthetic Analysis

The molecule can be disconnected at the amide bond, leading back to cyclohex-3-ene-1-carboxylic acid and n-butylamine. The cyclohexene precursor is readily formed via a [4+2] cycloaddition, also known as the Diels-Alder reaction, between 1,3-butadiene and acrylic acid.[7][8] This reaction is highly efficient for forming six-membered rings.[9]

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 3-Cyclohexene-1-carboxylic acid (Diels-Alder Reaction)

This procedure is adapted from established protocols for the reaction between 1,3-butadiene and acrylic acid.[6][7]

-

Reactor Setup: To a high-pressure stainless-steel reactor equipped with a magnetic stirrer, add acrylic acid (1.0 eq) and a polymerization inhibitor such as hydroquinone (0.1 mol%).

-

Solvent Addition: Add toluene as a solvent. Aromatic hydrocarbon solvents are suitable for this reaction.[6]

-

Reactant Charging: Cool the reactor to -10 °C and carefully condense liquefied 1,3-butadiene (1.2 eq) into the vessel.

-

Reaction: Seal the reactor and heat to 150-180 °C. The reaction is typically complete within 4-6 hours. Monitor the internal pressure.

-

Work-up: Cool the reactor to room temperature and vent any excess butadiene. Concentrate the mixture under reduced pressure to remove the solvent. The resulting crude 3-cyclohexene-1-carboxylic acid can be purified by vacuum distillation.

Causality Note: The use of excess butadiene ensures the complete consumption of acrylic acid. The high temperature and pressure are necessary to overcome the activation energy for the cycloaddition and to keep the butadiene in the liquid phase. The polymerization inhibitor is critical to prevent the self-polymerization of acrylic acid under these conditions.

Step 2: Synthesis of this compound (Amide Coupling)

This step utilizes a standard peptide coupling agent to facilitate the formation of the amide bond under mild conditions.

-

Reactant Solubilization: Dissolve 3-cyclohexene-1-carboxylic acid (1.0 eq) in dichloromethane (DCM). Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at 0 °C for 20 minutes.

-

Amine Addition: Add n-butylamine (1.1 eq) dropwise to the solution, followed by the addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove HOBt and unreacted carboxylic acid), and finally with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final compound.

Causality Note: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is added to suppress racemization (if the starting material were chiral) and to improve efficiency by forming an activated ester, which is less prone to side reactions. DIPEA acts as a scavenger for the HCl generated during the reaction without interfering with the coupling process.

Analytical Characterization Workflow

A multi-technique approach is required for unambiguous structure confirmation and purity assessment.

Caption: Workflow for analytical characterization.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

-

δ 9.0-11.0 ppm (broad s, 1H): Carboxylic acid proton (-COOH).

-

δ 5.5-6.0 ppm (m, 1H): Amide proton (-NH-), may show coupling to adjacent CH₂.

-

δ 5.6-5.8 ppm (m, 2H): Olefinic protons of the cyclohexene ring (-CH=CH-).

-

δ 3.1-3.3 ppm (q, 2H): Methylene group of the butyl chain adjacent to the nitrogen (-NH-CH₂-).

-

δ 2.0-2.8 ppm (m, 4H): Allylic and methine protons on the cyclohexene ring.

-

δ 1.2-1.6 ppm (m, 4H): Methylene groups of the butyl chain (-CH₂-CH₂-).

-

δ 0.9 ppm (t, 3H): Terminal methyl group of the butyl chain (-CH₃).

¹³C NMR (100 MHz, CDCl₃):

-

δ 175-180 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

δ 170-175 ppm: Amide carbonyl carbon (-C=O-NH-).

-

δ 125-130 ppm: Olefinic carbons (-CH=CH-).

-

δ 39-45 ppm: Carbons of the butyl chain and ring methine carbons.

-

δ 25-35 ppm: Methylene carbons of the ring and butyl chain.

-

δ ~20 ppm: Methylene carbon of the butyl chain.

-

δ ~13.8 ppm: Terminal methyl carbon of the butyl chain.

FT-IR (ATR):

-

3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, overlapping with N-H stretch of the amide.

-

2800-3000 cm⁻¹: C-H stretching of sp² and sp³ hybridized carbons.

-

1700-1725 cm⁻¹: C=O stretch of the carboxylic acid dimer.

-

1640-1660 cm⁻¹: C=O stretch of the amide (Amide I band).

-

1540-1560 cm⁻¹: N-H bend of the amide (Amide II band).

-

1650 cm⁻¹ (weak): C=C stretch of the cyclohexene ring.

High-Resolution Mass Spectrometry (HRMS-ESI):

-

Calculated for C₁₂H₁₉NO₃ [M+H]⁺: 226.1438

-

Calculated for C₁₂H₁₉NO₃ [M+Na]⁺: 248.1257

-

Calculated for C₁₂H₁₈NO₃ [M-H]⁻: 224.1292

The experimental mass should be within 5 ppm of the calculated value to confirm the elemental composition.

Chromatographic Purity Assessment

A standard reverse-phase HPLC method can be used to determine the purity of the final compound.

Table 2: Recommended HPLC Protocol

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Self-Validating System: This protocol is self-validating as peak purity can be assessed using a Diode Array Detector (DAD) to check for spectral homogeneity across the peak. The use of a mass spectrometer as a detector (LC-MS) would provide further confirmation of the main peak's identity and reveal the mass of any impurities.[10][11]

Stability, Storage, and Handling

-

Stability: The compound is expected to be stable under standard laboratory conditions. Potential degradation pathways include hydrolysis of the amide bond under strong acidic or basic conditions and oxidation at the allylic positions of the cyclohexene ring over long-term storage.

-

Storage: For long-term stability, the compound should be stored as a solid in a tightly sealed container at -20 °C, protected from light and moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This guide provides a foundational framework for the synthesis and characterization of this compound. The described two-step synthesis is robust and scalable. The analytical workflow, employing a suite of modern spectroscopic and chromatographic techniques, ensures unambiguous structural verification and accurate purity determination. This information serves as a critical resource for scientists aiming to utilize this molecule in drug discovery, polymer science, or other advanced applications.

References

-

National Center for Biotechnology Information (2024). Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. PubMed Central. Available at: [Link]

-

ResearchGate (2015). Synthesis and transformations of alkyl N-(1-cyclohex-3-enyl)carbamates prepared from cyclohex-3-ene carboxylic acid via Curtius rearrangement. Available at: [Link]

- Unknown Source. Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride (Diels-Alder Reaction).

- Google Patents (2021). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

-

National Center for Biotechnology Information (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. Available at: [Link]

-

YouTube (2022). Synthesis cyclohexane carboxylic acid from cyclohexane. Available at: [Link]

- Google Patents (1966). US3288847A - Preparation of 1, 4-cyclohexadiene-1-carboxylic acid.

-

ACS Publications (2022). Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. Organic Process Research & Development. Available at: [Link]

-

MDPI (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

-

Human Metabolome Database (2021). Showing metabocard for Cyclohexanecarboxamide (HMDB0250651). Available at: [Link]

- Google Patents (2000). WO2000046174A1 - A method of preparing cyclohexanecaraboxylic acid using [2+4] diels-alder reaction.

-

Master Organic Chemistry. Reactions and Mechanisms. Available at: [Link]

-

LookChem. Cas 2028-12-8, 6-carbamoylcyclohex-3-ene-1-carboxylic acid. Available at: [Link]

-

National Center for Biotechnology Information (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. PubMed. Available at: [Link]

-

Master Organic Chemistry (2017). The Diels-Alder Reaction. Available at: [Link]

-

SlideShare. Diels-Alder Reaction-For the preparation of cyclohexene. Available at: [Link]

-

P. aeruginosa Metabolome Database. cyclohexane-1-carboxylate (PAMDB120115). Available at: [Link]

-

NCERT. Organic chemistry – sOme Basic PrinciPles and Techniques. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Available at: [Link]

-

Wikipedia. Cyclohexanecarboxylic acid. Available at: [Link]

-

FooDB (2010). Showing Compound Cyclohexanecarboxylic acid (FDB003406). Available at: [Link]

Sources

- 1. Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Showing Compound Cyclohexanecarboxylic acid (FDB003406) - FooDB [foodb.ca]

- 5. cerritos.edu [cerritos.edu]

- 6. WO2000046174A1 - A method of preparing cyclohexanecaraboxylic acid using [2+4] diels-alder reaction - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]

- 10. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

physicochemical properties of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but the very foundation upon which successful therapeutic candidates are built. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its bioavailability, efficacy, and potential for formulation. This guide provides a comprehensive technical overview of this compound, a molecule of interest due to its structural motifs—a cyclohexene scaffold common in various biologically active compounds and functional groups (a carboxylic acid and a secondary amide) that offer multiple points for interaction and modification.

While specific experimental data for this exact compound is not extensively documented in public literature, this guide will leverage data from structurally similar molecules and established analytical principles to predict its properties. More importantly, it will detail the authoritative, field-proven methodologies required to empirically determine these characteristics, explaining the scientific rationale behind each experimental choice. This document is intended for researchers, medicinal chemists, and formulation scientists dedicated to the rigorous and precise characterization of new chemical entities.

Chemical Identity and Structural Analysis

The foundational step in characterizing any compound is to unequivocally define its structure and chemical identity.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₉NO₃

-

Molecular Weight: 225.28 g/mol

Structural Features and Stereochemistry

The molecule possesses a cyclohexene ring with two substituents at the 1 and 6 positions. This configuration introduces significant stereochemical complexity that must be considered:

-

Cis/Trans Isomerism: The relative orientation of the carboxylic acid and the butylcarbamoyl groups can be either cis (on the same face of the ring) or trans (on opposite faces). These diastereomers will have distinct physical properties, including melting points, solubility, and crystal packing, and may exhibit different biological activities.

-

Enantiomers: The molecule is chiral. Both the cis and trans isomers exist as a pair of enantiomers. The specific stereoisomer can profoundly impact pharmacological activity.

For the remainder of this guide, it is assumed that the compound is a racemic mixture of a specific diastereomer (e.g., cis), unless otherwise stated. The experimental protocols described are essential for characterizing each isolated isomer.

Predicted and Comparative Physicochemical Properties

In the absence of direct experimental data, we can infer likely properties by examining related structures. The table below summarizes key data points from analogous compounds to provide a predictive framework.

| Property | 6-Methylcyclohex-3-ene-1-carboxylic acid | Cyclohex-3-ene-1-carboxylic acid[1][][3] | Cyclohexanecarboxylic acid[4] | Predicted: this compound |

| Molecular Weight | 140.18 g/mol [5][6] | 126.15 g/mol [1][3] | 128.17 g/mol [4] | 225.28 g/mol |

| Melting Point | 68 °C[7] | Liquid at RT | 31 °C | Expected to be a solid, likely >100 °C |

| Boiling Point | 246.0 °C[7] | 238 °C[] | 233 °C | >250 °C (with potential decomposition) |

| Aqueous Solubility | Sparingly soluble | Soluble | 8.01 g/L[4] | Low; predicted to be poorly soluble in water |

| pKa (acidic) | ~4.8 | ~4.7 | 4.82[4] | Predicted ~4.5 - 5.0 |

| LogP (calculated) | 1.95[7] | 1.88-1.89[4] | ~1.89[4] | Predicted ~2.0 - 2.5 |

Rationale for Predictions:

-

Melting Point: The introduction of the butylcarbamoyl group, with its capacity for hydrogen bonding via the N-H and C=O groups, will significantly increase intermolecular forces compared to the methyl or unsubstituted analogues. This should lead to a higher melting point, characteristic of a stable crystalline solid.

-

Aqueous Solubility: While the carboxylic acid group is polar, the addition of the butyl chain and the overall increase in molecular size and lipophilicity will likely decrease aqueous solubility.

-

pKa: The electronic effect of the adjacent butylcarbamoyl group on the carboxylic acid is not expected to be substantial. Therefore, the pKa should remain in the typical range for aliphatic carboxylic acids.

-

LogP: The n-butyl group adds significant nonpolar character, which is expected to increase the octanol-water partition coefficient (LogP) relative to the smaller analogues.

Experimental Workflows for Physicochemical Characterization

The following sections detail the essential experimental protocols for determining the core physicochemical properties. The causality behind the choice of method and critical parameters is explained to ensure data integrity.

Diagram: General Workflow for Physicochemical Profiling

Caption: Workflow for synthesis, purification, and physicochemical characterization.

Melting Point Determination

Principle: The melting point is a fundamental thermal property indicating the purity of a crystalline solid. Impurities depress and broaden the melting range. This protocol uses the established capillary method.

Methodology:

-

Sample Preparation: Finely powder a small amount (2-3 mg) of the dry crystalline compound.

-

Capillary Loading: Tightly pack the powder into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary in a calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).

-

Measurement:

-

Heat rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid droplet appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (< 2 °C).

Causality: A slow heating rate near the melting point is critical. If heated too quickly, the thermometer reading will lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range.

Aqueous Solubility Determination (Shake-Flask Method)

Principle: This is the gold-standard method (OECD Guideline 105) for determining the saturation solubility of a compound in a specific solvent, typically water or a buffer. It relies on achieving thermodynamic equilibrium between the dissolved and undissolved solid.

Methodology:

-

System Preparation: Add an excess amount of the solid compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can establish the time required to reach a plateau.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge or filter the sample (using a filter material, like PTFE, that does not bind the analyte) to separate the saturated aqueous solution from the excess solid.

-

Quantification: Accurately dilute a known volume of the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically reported in mg/mL or µM.

Trustworthiness: This protocol is self-validating. To confirm equilibrium was reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The results should be consistent. Additionally, approaching equilibrium from a supersaturated state should yield the same solubility value.

pKa Determination (Potentiometric Titration)

Principle: The pKa is the pH at which a molecule's ionizable group is 50% ionized and 50% neutral. For a carboxylic acid, this is the equilibrium between the protonated (-COOH) and deprotonated (-COO⁻) forms. Potentiometric titration measures the change in pH of a solution of the compound as a titrant (a strong base) is added.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solvent in which both the acidic and basic forms are soluble (e.g., a mixture of water and a co-solvent like methanol or DMSO).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the solution's pH.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M KOH) in small, precise increments using an auto-buret. Record the pH after each addition.

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first derivative of this curve (ΔpH/ΔV). The equivalence point is the volume at which this derivative is maximal.

-

The pKa is the pH at the half-equivalence point (the pH at which half the volume of titrant needed to reach the equivalence point has been added).

-

Causality and Visualization: The pKa is a critical determinant of a drug's behavior. A compound with a pKa of 4.8 will be predominantly in its neutral, more lipophilic form (-COOH) in the acidic environment of the stomach (pH 1-2), facilitating absorption. In the higher pH of the intestine and blood (pH > 6), it will be in its ionized, more water-soluble form (-COO⁻).

Caption: Relationship between pH, pKa, and ionization state for a carboxylic acid.

Synthesis and Spectroscopic Confirmation

A plausible synthetic route involves the amidation of a cyclohex-3-ene-1-carboxylic acid derivative. The parent acid can be synthesized via a Diels-Alder reaction between 1,3-butadiene and acrylic acid.[8] The carboxylic acid would then be activated (e.g., by conversion to an acyl chloride with thionyl chloride) followed by reaction with n-butylamine.[6][9]

Confirmation of the final structure is non-negotiable and relies on a combination of spectroscopic methods.

-

¹H NMR: Expected signals would include:

-

A broad singlet for the carboxylic acid proton (>10 ppm).

-

A triplet for the amide N-H proton (~5-7 ppm).

-

Signals for the vinyl protons of the cyclohexene ring (~5.5-6.0 ppm).

-

Multiplets for the allylic and aliphatic protons of the cyclohexene ring.

-

Signals corresponding to the n-butyl group (a triplet near 0.9 ppm for the terminal CH₃, and multiplets for the three CH₂ groups).

-

-

¹³C NMR: Expected signals would include:

-

Two distinct carbonyl carbons for the carboxylic acid and the amide (~170-180 ppm).

-

Two sp² carbons for the double bond in the cyclohexene ring (~120-130 ppm).

-

Multiple sp³ carbons for the cyclohexene ring and the n-butyl chain.

-

-

Infrared (IR) Spectroscopy:

-

A very broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

A C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).

-

An N-H stretch from the secondary amide (~3300 cm⁻¹).

-

A C=O stretch (Amide I band) from the amide (~1630-1680 cm⁻¹).

-

-

Mass Spectrometry (MS): Analysis by techniques like electrospray ionization (ESI) would confirm the molecular weight by identifying the molecular ion [M+H]⁺ at m/z 226.29 or the deprotonated ion [M-H]⁻ at m/z 224.27.

References

-

6-Methylcyclohex-3-ene-1-carboxylic acid | C8H12O2 | CID 221278 - PubChem. National Center for Biotechnology Information. [Link]

-

CYCLOHEX-3-ENE-1-CARBOXYLIC ACID | CAS 4771-80-6 - Matrix Fine Chemicals. Matrix Fine Chemicals. [Link]

-

3-Cyclohexene-1-carboxylic acid - NIST WebBook. National Institute of Standards and Technology. [Link]

-

Showing Compound Cyclohexanecarboxylic acid (FDB003406) - FooDB. FooDB. [Link]

-

6-Methyl-3-cyclohexene-1-carboxylic acid | CAS#:5406-30-4 | Chemsrc. Chemsrc. [Link]

-

Cyclohexanecarboxylic acid - Wikipedia. Wikipedia. [Link]

- WO2000046174A1 - A method of preparing cyclohexanecarboxylic acid using [2+4] diels-alder reaction - Google Patents.

Sources

- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 3. 3-Cyclohexene-1-carboxylic acid [webbook.nist.gov]

- 4. Showing Compound Cyclohexanecarboxylic acid (FDB003406) - FooDB [foodb.ca]

- 5. 6-Methylcyclohex-3-ene-1-carboxylic acid | C8H12O2 | CID 221278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 6-Methyl-3-cyclohexene-1-carboxylic acid | CAS#:5406-30-4 | Chemsrc [chemsrc.com]

- 8. WO2000046174A1 - A method of preparing cyclohexanecaraboxylic acid using [2+4] diels-alder reaction - Google Patents [patents.google.com]

- 9. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]

Whitepaper: Synthesis, Characterization, and Potential Applications of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

An in-depth search for a registered CAS number for "6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid" in comprehensive chemical databases such as PubChem, SciFinder, and ChemSpider did not yield a specific, registered entry. This suggests that the compound is likely a novel chemical entity, a specialized intermediate not widely reported in public literature, or is referenced under a different systematic name.

The absence of a dedicated CAS number necessitates a foundational, research-oriented approach. This guide will, therefore, be structured around the synthesis, characterization, and potential utility of this molecule, treating it as a novel compound of interest. We will ground our discussion in the well-established chemistry of its constituent parts: the cyclohex-3-ene-1-carboxylic acid core and the n-butylamine side chain.

This document serves as a proactive technical whitepaper, providing the scientific framework necessary for researchers and drug development professionals to synthesize, purify, and characterize this target molecule, thereby enabling further investigation into its potential applications.

Executive Summary

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of the novel compound, this compound. As a derivative of cyclohex-3-ene-1-carboxylic acid, this molecule incorporates a butylamide functional group, suggesting potential applications in areas such as medicinal chemistry, materials science, and as a specialized building block in organic synthesis. This document outlines a robust synthetic protocol, details rigorous methods for structural verification and purity assessment, and discusses the logical basis for its potential utility based on its structural motifs. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability for research and development applications.

Molecular Overview and Design Rationale

The target molecule, this compound, is a bifunctional organic compound. Its structure is characterized by:

-

A Cyclohexene Ring: A six-membered carbon ring with a single double bond, providing conformational rigidity and a site for further chemical modification.

-

A Carboxylic Acid Group: A primary functional group that can act as a hydrogen bond donor and acceptor, and a handle for further derivatization, such as ester or amide formation.

-

A Butylcarbamoyl Group: An amide linkage to a butyl chain, which introduces lipophilicity and potential for specific intermolecular interactions.

The strategic combination of these features suggests a molecule with potential as a linker in bioconjugation, a monomer for specialty polymers, or as a scaffold in the design of bioactive molecules. The amide functionality, in particular, is a common feature in many pharmaceutical compounds due to its metabolic stability and ability to participate in hydrogen bonding with biological targets.

Proposed Synthetic Pathway and Mechanism

The most direct and logical approach to the synthesis of this compound is through the amidation of a suitable precursor. A plausible and efficient route involves the reaction of a protected form of cyclohex-3-ene-1,2-dicarboxylic acid with n-butylamine.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from cis-1,2,3,6-Tetrahydrophthalic anhydride and n-butylamine.

Materials:

-

cis-1,2,3,6-Tetrahydrophthalic anhydride (1.0 eq)

-

n-Butylamine (1.05 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Sodium sulfate, anhydrous

-

Deionized water

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve cis-1,2,3,6-Tetrahydrophthalic anhydride (e.g., 10.0 g) in anhydrous DCM (100 mL).

-

Amine Addition: Slowly add n-butylamine (1.05 equivalents) to the stirred solution at room temperature. The addition should be dropwise to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting anhydride.

-

Aqueous Workup: After completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) and deionized water (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Use of Anhydride: The cyclic anhydride is highly reactive towards nucleophiles like amines, allowing the reaction to proceed under mild conditions without the need for coupling agents, which simplifies purification.

-

Slight Excess of Amine: A small excess of n-butylamine ensures the complete consumption of the limiting anhydride starting material.

-

Aqueous HCl Wash: This step is crucial to remove any unreacted n-butylamine from the organic phase by converting it into its water-soluble hydrochloride salt.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Proposed Analytical Methods and Expected Data

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Signals corresponding to the butyl chain (triplet, sextet, quintet, triplet), alkene protons on the cyclohexene ring, and allylic/aliphatic protons. A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the carbonyl carbons of the amide and carboxylic acid, sp² carbons of the double bond, and sp³ carbons of the cyclohexene ring and butyl chain. |

| FT-IR | Functional Group Analysis | Characteristic stretches for O-H (broad, ~3000 cm⁻¹), N-H (~3300 cm⁻¹), C=O (amide I, ~1640 cm⁻¹) and C=O (acid, ~1700 cm⁻¹). |

| Mass Spectrometry | Molecular Weight Verification | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of C₁₁H₁₇NO₃ (211.26 g/mol ). |

| HPLC | Purity Assessment | A single major peak under optimized chromatographic conditions, allowing for quantification of purity (e.g., >95%). |

Potential Applications and Future Directions

The unique bifunctional nature of this compound opens up several avenues for research and development:

-

Medicinal Chemistry: The molecule can serve as a scaffold or building block for the synthesis of more complex molecules with potential therapeutic activity. The amide and carboxylic acid groups provide points for diversification.

-

Polymer Chemistry: The carboxylic acid and the double bond in the cyclohexene ring can both be polymerized. This could lead to the development of functional polymers with tailored properties.

-

Bioconjugation: The carboxylic acid can be activated and coupled to biomolecules (e.g., proteins, peptides) to introduce a lipophilic butylamide tail, potentially modifying the biomolecule's properties.

Future work should focus on the experimental validation of the proposed synthetic route, full characterization of the compound, and exploration of its utility in the aforementioned areas.

References

-

PubChem Database. cis-1,2,3,6-Tetrahydrophthalic anhydride. National Center for Biotechnology Information. [Link]

-

PubChem Database. n-Butylamine. National Center for Biotechnology Information. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. (A general reference for the principles of amide synthesis). [Link]

A Technical Guide to the IUPAC Nomenclature and Synthetic Considerations of 6-(Butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

This technical guide provides a comprehensive analysis of the IUPAC nomenclature for the compound 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a deep understanding of systematic chemical naming conventions and their application to complex cyclic molecules. This document elucidates the hierarchical rules governing IUPAC nomenclature, details the structural elucidation, and explores potential synthetic strategies and characterization methods relevant to this class of compounds.

Executive Summary

The correct and unambiguous naming of chemical structures is fundamental to scientific communication, ensuring reproducibility and accuracy in research and development. This guide dissects the IUPAC name "this compound," confirming its validity based on established priority rules. A step-by-step analysis of the nomenclature is provided, followed by a discussion of the physicochemical properties that can be inferred from the structure. Furthermore, this guide outlines a generalized synthetic workflow and relevant analytical techniques for the characterization of such substituted cyclohexene derivatives, providing a foundational framework for laboratory professionals.

IUPAC Nomenclature: A Step-by-Step Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds. The name "this compound" is derived by applying a set of hierarchical rules, which are detailed below.

Identification of the Principal Functional Group

The molecule contains two functional groups: a carboxylic acid (-COOH) and a substituted amide or carbamoyl group (-CONH-). According to IUPAC priority rules, the carboxylic acid group has higher precedence than the amide group.[1][2][3] Therefore, the carboxylic acid is designated as the principal functional group, and its suffix will form the base of the compound's name.

Determining the Parent Structure

The principal functional group is attached to a six-membered carbon ring containing one double bond. This identifies the parent structure as a cyclohexene. When a carboxyl group is attached to a ring, the suffix "-carboxylic acid" is appended to the name of the cyclic structure.[4][5] Thus, the parent name is cyclohex-3-ene-1-carboxylic acid .

Numbering the Cyclohexene Ring

The numbering of the ring is governed by the following principles in order of importance:

-

The carbon atom to which the principal functional group (carboxylic acid) is attached is assigned locant 1.

-

The double bond should be assigned the lowest possible locants.

-

The substituents are then assigned the lowest possible locants.

Following these rules, the carbon bearing the carboxylic acid is C1. To give the double bond the lowest numbers, we number in the direction that places the double bond between C3 and C4. This results in the name cyclohex-3-ene-1-carboxylic acid .

Naming the Substituent

The remaining functional group at position C6 is an N-butyl substituted amide. When an amide group is treated as a substituent, it is termed a "carbamoyl" group. In this case, the nitrogen atom of the carbamoyl group is substituted with a butyl group. This substituent is therefore named (butylcarbamoyl) . The "N-" prefix is not necessary here as the substituent name itself defines the connectivity.

Assembling the Final IUPAC Name

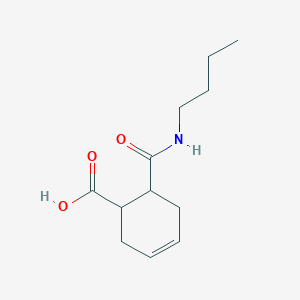

Combining the locant and name of the substituent with the parent name gives the full, correct IUPAC name: This compound . The structure is depicted in the diagram below.

Figure 1: Chemical structure of this compound.

Physicochemical Properties and Data

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₁₂H₁₉NO₃ | Calculation |

| Molecular Weight | 225.28 g/mol | Calculation |

| Appearance | Likely a white to off-white solid | Analogy to similar structures |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO | Presence of polar groups and a significant hydrocarbon backbone |

| Acidity (pKa) | Estimated around 4-5 for the carboxylic acid proton | Typical pKa for a carboxylic acid |

| Hydrogen Bond Donors | 2 (from -COOH and -NH-) | Structure |

| Hydrogen Bond Acceptors | 3 (from C=O and -OH) | Structure |

Synthetic Strategy and Methodologies

The synthesis of this compound can be envisioned through a multi-step process, likely involving a Diels-Alder reaction followed by functional group manipulation.

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves the disconnection of the amide bond, suggesting a reaction between a cyclohexene derivative with an activated carboxylic acid (or an anhydride) and butylamine. The cyclohexene precursor itself, 3-cyclohexene-1,6-dicarboxylic anhydride, can be formed via a Diels-Alder reaction between 1,3-butadiene and maleic anhydride.

Figure 2: Retrosynthetic analysis for the target molecule.

Proposed Experimental Protocol

Step 1: Synthesis of cyclohex-3-ene-1,2-dicarboxylic anhydride

-

To a solution of maleic anhydride (1.0 eq) in a suitable solvent (e.g., toluene), add 1,3-butadiene (1.1 eq).

-

Heat the reaction mixture in a sealed vessel at a temperature between 100-150 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The product can be purified by recrystallization.

Step 2: Synthesis of this compound

-

Dissolve the synthesized cyclohex-3-ene-1,2-dicarboxylic anhydride (1.0 eq) in an aprotic solvent such as dichloromethane or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add butylamine (1.0 eq) to the solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours. The regioselective opening of the anhydride ring will yield a mixture of isomers. The desired isomer is the one where the amine has attacked the carbonyl group that will become the amide.

-

Acidify the reaction mixture with a dilute aqueous acid (e.g., 1M HCl) to protonate the carboxylate.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the final compound.

Figure 3: A generalized synthetic workflow for the target compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the presence of all functional groups. The chemical shifts and coupling constants would be characteristic of the cyclohexene ring protons, the butyl chain, and the acidic and amide protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the final compound.

Conclusion

The IUPAC name this compound is systematically correct, adhering to the established rules of chemical nomenclature. This guide has provided a detailed breakdown of the naming process, highlighting the importance of functional group priority. While specific experimental data for this compound is limited, its synthesis is feasible through established organic chemistry reactions such as the Diels-Alder cycloaddition and subsequent amidation. The protocols and characterization methods outlined herein provide a solid foundation for the practical synthesis and analysis of this and related molecules, which may serve as important building blocks in medicinal chemistry and materials science.

References

-

Scribd. IUPAC Rules and Practice Sheet With Answers 1 PDF. [Link][1]

-

Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. (2011). [Link][3]

-

eGPAT. Priority order of functional groups in IUPAC nomenclature. (2017). [Link]

-

Quora. What is the order of giving priorities for the IUPAC nomenclature of organic compounds in chemistry?. (2018). [Link][6]

-

NC State University Libraries. 11.1 Naming Carboxylic Acids, Nitriles and Carboxylic Acid Derivatives – Fundamentals of Organic Chemistry. [Link][7]

-

Chemistry LibreTexts. Nomenclature of Carboxylic Acids. (2023). [Link][4]

-

PubChem. 6-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid. [Link][8]

Sources

- 1. scribd.com [scribd.com]

- 2. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Naming Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. quora.com [quora.com]

- 7. 11.1 Naming Carboxylic Acids, Nitriles and Carboxylic Acid Derivatives – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 8. 6-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid | C16H18N2O6S | CID 2933358 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive scientific overview of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid, a molecule with significant potential in medicinal chemistry and drug development. While specific literature on this exact compound is sparse, this document synthesizes established chemical principles and data from structurally related analogs to present a predictive yet robust characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this class of molecules.

Introduction and Rationale

The cyclohexene carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities.[1] Its conformational rigidity and the presence of multiple functionalization points make it an attractive starting point for the design of novel therapeutics.[1] Derivatives of cyclohexene carboxylic acids have shown promise as anti-inflammatory, antiproliferative, and antimicrobial agents.[2][3]

The subject of this guide, this compound, incorporates both a carboxylic acid and a butylamide functional group on a cyclohexene core. This combination of functionalities suggests potential for multifaceted biological interactions and a favorable ADME (absorption, distribution, metabolism, and excretion) profile, making it a compelling candidate for further investigation in drug discovery programs.

Proposed Synthesis

A plausible and efficient synthesis of this compound can be achieved via a two-step process starting from cis-1,2,3,6-tetrahydrophthalic anhydride, a readily available starting material often derived from a Diels-Alder reaction. The proposed synthetic pathway involves an initial regioselective amidation followed by hydrolysis.

Experimental Protocol:

Step 1: Synthesis of the intermediate monoamide

-

In a round-bottom flask, dissolve cis-1,2,3,6-tetrahydrophthalic anhydride (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add n-butylamine (1.0 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure to yield the intermediate monoamide, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

This step is often unnecessary as the initial reaction of the anhydride with the amine directly yields the target compound. The regioselective attack of the amine on one of the carbonyls of the anhydride ring-opens it to form the amic acid, which is the final product.

The causality behind this experimental choice lies in the high reactivity of the anhydride towards nucleophilic attack by the primary amine. The use of a stoichiometric amount of the amine ensures the formation of the monoamide without significant formation of the diamide byproduct. The reaction is typically exothermic, hence the initial cooling.

Caption: Proposed synthesis of this compound.

Predicted Physicochemical and Spectroscopic Characterization

The following data are predicted based on the chemical structure and known values for similar compounds.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₇NO₃ |

| Molecular Weight | 211.26 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |

| Melting Point | 120-140 °C (predicted range) |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~5.6-5.8 | m | 2H | -CH=CH- |

| ~5.5-5.7 | br t | 1H | -NH- |

| ~3.2 | q | 2H | -NH-CH₂- |

| ~2.8-3.0 | m | 2H | CH-COOH, CH-CONH |

| ~2.2-2.5 | m | 4H | Allylic CH₂ |

| ~1.4 | sextet | 2H | -CH₂-CH₂-CH₃ |

| ~1.3 | sextet | 2H | -CH₂-CH₃ |

| ~0.9 | t | 3H | -CH₃ |

The proton of the carboxylic acid is expected to be highly deshielded, appearing as a broad singlet in the 10-12 ppm region.[4] The olefinic protons of the cyclohexene ring would appear around 5.6-5.8 ppm.[5] The protons on the carbons adjacent to the carbonyl groups are expected in the 2.8-3.0 ppm range.

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | -COOH |

| ~170-175 | -CONH- |

| ~125-128 | -CH=CH- |

| ~40-45 | CH-COOH, CH-CONH |

| ~39 | -NH-CH₂- |

| ~31 | -CH₂-CH₂-CH₃ |

| ~28 | Allylic CH₂ |

| ~20 | -CH₂-CH₃ |

| ~13 | -CH₃ |

The carbonyl carbons of the carboxylic acid and amide are the most deshielded, appearing between 170 and 180 ppm.[4] The sp² hybridized carbons of the double bond are expected in the 125-128 ppm region.[5]

Infrared (IR) Spectroscopy (Predicted, KBr):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Strong, Broad | O-H stretch (carboxylic acid dimer) |

| ~3300 | Medium | N-H stretch (amide) |

| ~3030 | Medium | =C-H stretch |

| ~2960, 2870 | Strong | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1650 | Strong | C=O stretch (Amide I) |

| ~1550 | Strong | N-H bend (Amide II) |

| ~1640 | Weak | C=C stretch |

| ~1250 | Strong | C-O stretch |

The IR spectrum is expected to be characterized by a very broad O-H stretching band from the carboxylic acid, centered around 3000 cm⁻¹.[6][7][8] The carbonyl stretching of the carboxylic acid and amide will appear as strong bands around 1710 cm⁻¹ and 1650 cm⁻¹, respectively.[9][10]

Mass Spectrometry (Predicted, ESI-MS):

-

[M-H]⁻: 210.11

-

[M+H]⁺: 212.13

-

[M+Na]⁺: 234.11

High-resolution mass spectrometry should confirm the elemental composition of the molecule.[11]

Potential Applications in Drug Discovery and Development

While this compound itself has not been extensively studied, the broader class of cyclohexene carboxylic acid derivatives has demonstrated significant therapeutic potential.

Anti-inflammatory and Immunomodulatory Activity

Derivatives of cyclohexene carboxylic acid have been shown to possess potent anti-inflammatory properties.[2][3] Some analogs inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][12] The presence of both a hydrogen bond donor (carboxylic acid and amide N-H) and acceptor (carbonyls) in the target molecule suggests it could interact with biological targets involved in the inflammatory cascade.

Caption: Potential mechanism of anti-inflammatory action.

Antiproliferative and Antitumor Activity

Cyclohexenone derivatives, which are structurally related, have been investigated as antitumor agents.[13] The rigid cyclohexene scaffold can serve as a template for positioning functional groups in a specific 3D orientation to interact with protein binding sites. The dual functionality of this compound could be exploited to design molecules that target cancer-related enzymes or receptors.[14]

Antimicrobial Properties

Various substituted cyclohexane derivatives have been screened for antimicrobial activity against a range of bacteria and fungi.[15] The combination of a carboxylic acid and an amide group may confer some antimicrobial properties to the target molecule, making it a candidate for development as a novel anti-infective agent.

Conclusion

This compound is a molecule of significant interest for medicinal chemistry and drug discovery. Based on the analysis of its structural components and related compounds, it is predicted to be readily synthesizable and possess a unique spectroscopic signature. Its potential biological activities, particularly in the areas of inflammation, cancer, and infectious diseases, warrant further investigation. This technical guide provides a foundational framework for researchers to begin exploring the synthesis, characterization, and therapeutic applications of this promising compound.

References

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). National Institutes of Health. [Link]

-

Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. (2013). Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). PubMed. [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). ResearchGate. [Link]

-

Cas 2028-12-8,6-carbamoylcyclohex-3-ene-1-carboxylic acid. lookchem. [Link]

-

Infrared (IR) Spectroscopy. University of California, Los Angeles. [Link]

-

cyclohexane and its functionally substituted derivatives. CABI Digital Library. [Link]

-

Cyclohexene: Uses, Properties, and Applications. (2024). Patsnap Eureka. [Link]

-

The features of IR spectrum. University of Technology, Iraq. [Link]

-

Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. (2024). National Institutes of Health. [Link]

-

IR: carboxylic acids. University of Calgary. [Link]

-

Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. (2019). MDPI. [Link]

-

6-Methylcyclohex-3-ene-1-carboxylic acid. PubChem. [Link]

-

3-Cyclohexene-1-carboxylic acid. NIST WebBook. [Link]

-

Synthesis and transformations of alkyl N-(1-cyclohex-3-enyl)carbamates prepared from cyclohex-3-ene carboxylic acid via Curtius rearrangement. (2025). ResearchGate. [Link]

-

1-Cyclohexene-1-carboxylic acid. NIST WebBook. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. [Link]

-

Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. ChemRxiv. [Link]

-

Synthesis of 1-(3-chloropropyl)-6-phenyl-3-cyclohexene-1-carboxylic acid. PrepChem.com. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]

-

6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid. PubChem. [Link]

-

3-Cyclohexene-1-carboxylic acid. PubChem. [Link]

-

Cyclohexanecarboxylic acid. Wikipedia. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. echemi.com [echemi.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. prepchem.com [prepchem.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid molecular structure

An In-depth Technical Guide to the Molecular Structure and Synthetic Strategy of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a molecule of interest within the broader class of cyclohexene carboxylic acid derivatives. These scaffolds are recognized for their potential in developing novel therapeutic agents, with demonstrated activities including anti-inflammatory and anti-proliferative effects.[1][2] This document delineates the molecule's structural features, including stereochemical considerations, and presents its core physicochemical properties. A detailed, plausible synthetic pathway is proposed, beginning with a Diels-Alder reaction to form the core cyclohexene ring, followed by a robust amidation protocol. Furthermore, we provide predicted spectroscopic data (¹H NMR, ¹³C NMR, IR) to aid in the characterization and verification of the synthesized compound. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in medicinal chemistry and drug discovery.

Introduction: The Cyclohexene Carboxylic Acid Scaffold